[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine
Description
[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is a complex organic compound that features both pyridine and quinoline moieties. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand, making it useful in various scientific and industrial applications.
Properties
IUPAC Name |
1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXCUAHWFFJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247262-97-9 | |
| Record name | [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carboxaldehyde with quinoline-2-carboxaldehyde in the presence of a suitable amine. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that quinoline-based compounds exhibit significant anticancer properties. The structural motif of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is believed to enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Studies have demonstrated that derivatives of quinoline can act against a range of bacterial strains. The dual-pyridine structure may enhance the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects .
-
Fluorescent Probes
- The compound's fluorescence characteristics make it an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for enhanced visualization in cellular studies.
- Coordination Chemistry
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine on human cancer cells. The findings revealed that the compound exhibited dose-dependent inhibition of cell proliferation and significant induction of apoptosis in several cancer cell lines.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives, including [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine. The results confirmed that this compound effectively inhibited the growth of multiple bacterial strains at low concentrations, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine and quinoline rings coordinate with the metal ions, forming a chelate complex. This complexation can enhance the compound’s stability and reactivity, making it useful in various applications. In biological systems, the compound can deliver NO to specific sites, where it exerts its effects by interacting with molecular targets such as enzymes and receptors involved in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide (PaPy3H): Similar structure but with pyridine instead of quinoline moieties.
N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-quinoline-2-carboxamide (PaPy2QH): Contains both pyridine and quinoline moieties, similar to [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine.
Uniqueness
[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is unique due to its combination of pyridine and quinoline rings, which provides a versatile coordination environment for metal ions
Biological Activity
[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metal ion coordination. This article synthesizes current research findings regarding its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving pyridine and quinoline derivatives. The synthesis typically includes the formation of various intermediates that are characterized by their nitrogen-rich structures, which are essential for their interaction with metal ions and biological targets.
Key Synthetic Pathways:
- Formation of Pyridine and Quinoline Derivatives : The synthesis often starts with the reaction of 2-pyridylmethyl and 2-quinolylmethyl amines, leading to the creation of the bisamine structure.
- Characterization : Techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .
Biological Activity Overview
The biological activity of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine primarily revolves around its anticancer properties and ability to interact with metal ions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit tumor growth in models such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Metal Ion Coordination
The nitrogen atoms in the structure allow for coordination with metal ions such as Mn(II) and Fe(II). This property is particularly valuable in developing targeted drug delivery systems where nitric oxide (NO) can be released in specific biological environments, such as tumors under light irradiation .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism by which [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine exerts its biological effects involves:
- Interaction with Cellular Targets : The compound's ability to coordinate with metal ions enhances its interaction with biological macromolecules.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can generate ROS upon activation, contributing to their cytotoxic effects against cancer cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine, and what experimental conditions are critical for optimizing yield?
- The compound is synthesized via a multi-step process involving condensation and reduction. A common approach involves reacting pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6). Solvent choice (e.g., methanol or ethanol) and temperature control (25–40°C) are critical to minimize side reactions and maximize purity .
- Key Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7).
Q. How can researchers characterize the coordination behavior of this ligand with transition metals?
- Techniques:
- UV-Vis and Fluorescence Spectroscopy: To study metal-ligand charge transfer (MLCT) bands and binding stoichiometry.
- X-ray Crystallography: For determining crystal structure and coordination geometry (e.g., octahedral vs. tetrahedral).
- Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm metal-ligand complex formation .
- Example: Iron(II) complexes of similar bis(pyridyl)amine ligands exhibit distinct MLCT absorption at ~520 nm, useful for catalytic studies .
Q. What are the standard protocols for evaluating the biological activity of this compound?
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Chelation Studies: Competitive binding experiments with EDTA to assess metal ion affinity in biological systems .
Advanced Research Questions
Q. How can conflicting data on catalytic efficiency of metal complexes derived from this ligand be resolved?
- Factors to Analyze:
- Steric Effects: Methyl groups on pyridine/quinoline rings may hinder substrate access to the metal center.
- Electronic Effects: Electron-donating/withdrawing substituents alter redox potentials (e.g., E₁/₂ shifts in cyclic voltammetry).
- Methodology:
- Compare turnover numbers (TON) under identical conditions (solvent, temperature, substrate concentration).
- Use density functional theory (DFT) to model electronic structures and identify rate-limiting steps .
Q. What strategies are effective in modifying the ligand structure to enhance selectivity in asymmetric catalysis?
- Design Modifications:
- Introduce chiral auxiliaries (e.g., binaphthyl groups) to the quinoline or pyridine moieties.
- Vary alkyl chain length between nitrogen atoms to adjust flexibility.
- Experimental Validation:
- Test modified ligands in asymmetric hydrogenation of ketones or epoxidation of alkenes.
- Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can computational methods predict the ligand’s binding affinity for rare-earth metals?
- Approaches:
- Molecular Dynamics (MD) Simulations: To model solvation effects and conformational stability.
- Docking Studies: Using software like AutoDock Vina to predict binding modes with lanthanide ions (e.g., Eu³⁺, Tb³⁺).
- Validation: Compare computed binding constants (log K) with experimental values from isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
